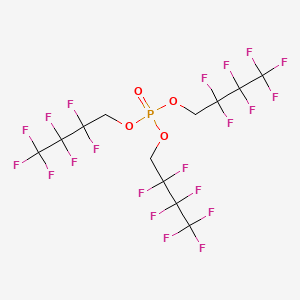

Tris(1H,1H-heptafluorobutyl)phosphate

描述

Contextual Significance of Fluorinated Organophosphorus Compounds in Contemporary Chemistry

Fluorinated organophosphorus compounds represent a significant area of research and development in contemporary chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinctive characteristics to these molecules. When incorporated into organophosphorus structures, fluorine can enhance thermal and chemical stability, modify lipophilicity, and influence the electronic nature of the phosphorus center.

These properties have led to the use of fluorinated organophosphorus compounds in a variety of applications, including as flame retardants, lubricants, hydraulic fluids, and surfactants. nih.govresearchgate.netmst.dk In the realm of materials science, their stability and unique surface properties are highly valued. maconresearch.commaconresearch.com For instance, the oleophobic and hydrophobic nature of the fluorinated alkyl chains makes them effective for creating water- and oil-repellent surfaces. nih.gov

Furthermore, polyfluoroalkyl phosphate (B84403) esters (PAPs) are recognized as a class of per- and polyfluoroalkyl substances (PFAS) that have been used in consumer products, particularly in food-contact materials, due to their grease-repellent properties. nih.govnih.govaccustandard.com Research in this area also focuses on their environmental fate and potential as precursors to other perfluorinated compounds. nih.gov The study of compounds like Tris(1H,1H-heptafluorobutyl)phosphate contributes to a deeper understanding of the structure-property relationships within this important class of chemicals.

Academic Research Trajectories for this compound

While extensive academic literature on the broader category of fluorinated organophosphorus compounds exists, specific research focusing solely on this compound is limited. Much of the available information situates this compound within the larger family of polyfluoroalkyl phosphate esters (PAPs).

Academic research trajectories for this class of compounds generally follow several key themes:

Synthesis and Characterization: A primary research focus is on the development of efficient and scalable synthetic routes to tris(fluoroalkyl)phosphates. A common method involves the condensation of a fluoroalcohol with a phosphorus oxychloride, sometimes utilizing a catalyst. researchgate.net Characterization of these compounds typically involves spectroscopic techniques to confirm their structure and purity.

Physicochemical Properties: Investigations into the physical and chemical properties of fluorinated phosphate esters are crucial for determining their potential applications. These studies often examine properties such as thermal stability, viscosity, surface tension, and miscibility with other substances. The high degree of fluorination in compounds like this compound is expected to result in high thermal stability and low surface energy.

Applications as Industrial Additives: A significant area of research explores the use of fluorinated organophosphates as performance-enhancing additives. For example, their use as anti-wear and friction-reducing additives in lubricants is a subject of study. researchgate.netmdpi.com The presence of the phosphate group can contribute to the formation of a protective tribofilm on metal surfaces, while the fluorinated chains reduce friction.

Environmental and Analytical Chemistry: As with many fluorinated compounds, there is a growing body of research on the environmental presence, fate, and analytical detection of PAPs. nih.gov This includes developing methods for their detection in various environmental matrices and understanding their potential for bioaccumulation and transformation.

Specific detailed research findings on this compound are not widely published in peer-reviewed literature, suggesting it may be a compound of more specialized industrial interest or a subject of proprietary research.

Data and Properties

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present typical properties and synthetic details for the broader class of tris(fluoroalkyl) phosphates. These values are representative and serve to illustrate the expected characteristics of such compounds.

Table 1: General Physicochemical Properties of Tris(fluoroalkyl) Phosphates

| Property | Typical Value/Characteristic |

| Appearance | Colorless to pale yellow liquids or low-melting solids |

| Thermal Stability | High, due to the strength of the C-F bond |

| Surface Tension | Low, contributing to oleophobicity and hydrophobicity |

| Viscosity | Variable, dependent on the length of the fluoroalkyl chain |

| Solubility | Generally low in water, soluble in some organic solvents |

Table 2: Representative Synthesis of Tris(fluoroalkyl) Phosphates

| Reaction Step | Description |

| Reactants | Phosphorus oxychloride (POCl₃) and a corresponding fluoroalcohol (e.g., 1H,1H-heptafluorobutanol) |

| Catalyst | Often a Lewis acid or a base to facilitate the reaction |

| Reaction Conditions | Typically carried out under controlled temperature and inert atmosphere |

| Purification | Distillation or chromatography to isolate the final product |

Structure

3D Structure

属性

IUPAC Name |

tris(2,2,3,3,4,4,4-heptafluorobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F21O4P/c13-4(14,7(19,20)10(25,26)27)1-35-38(34,36-2-5(15,16)8(21,22)11(28,29)30)37-3-6(17,18)9(23,24)12(31,32)33/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKXXYCKRMKLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OP(OCH2C3F7)3, C12H6F21O4P | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1',1''-phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380757 | |

| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-09-7 | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Tris 1h,1h Heptafluorobutyl Phosphate

Established Synthetic Pathways for Fluoroalkyl Phosphates

The synthesis of fluoroalkyl phosphates, including Tris(1H,1H-heptafluorobutyl)phosphate, traditionally relies on well-established phosphorylation reactions. These methods are broadly categorized into alcoholysis reactions and preparations from phosphite (B83602) esters.

Alcoholysis Reactions for Fluorinated Phosphate (B84403) Synthesis

A prevalent method for synthesizing trialkyl phosphates is the direct reaction of an alcohol with phosphorus oxychloride (POCl3). youtube.comgoogle.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. organic-chemistry.org For the synthesis of this compound, 1H,1H-heptafluorobutanol is reacted with phosphorus oxychloride.

The general reaction is as follows:

POCl₃ + 3 R-OH → (RO)₃PO + 3 HCl

Where R represents the 1H,1H-heptafluorobutyl group.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine. organic-chemistry.org The choice of solvent is also crucial and is often an aprotic solvent like toluene. The reaction proceeds through a stepwise substitution of the chlorine atoms on the phosphorus oxychloride with the fluoroalkoxy group.

A typical experimental procedure involves the slow addition of phosphorus oxychloride to a solution of 1H,1H-heptafluorobutanol and a base in a suitable solvent at a controlled temperature. After the reaction is complete, the resulting salt (e.g., triethylamine hydrochloride) is removed by filtration, and the product is isolated and purified, often through distillation.

Preparation from Phosphite Esters: Historical and Current Approaches

Another significant pathway to phosphate esters involves the oxidation of corresponding phosphite esters. This two-step approach first requires the synthesis of a trialkyl phosphite, which is then oxidized to the phosphate.

The initial synthesis of tris(1H,1H-heptafluorobutyl)phosphite can be achieved by reacting 1H,1H-heptafluorobutanol with phosphorus trichloride (B1173362) (PCl₃), typically in the presence of a base to scavenge the HCl produced.

The subsequent oxidation of the phosphite to the phosphate can be carried out using various oxidizing agents. This method offers an alternative route that can sometimes provide better yields or be more suitable for specific substrates.

Advanced Synthetic Strategies for this compound and Analogues

Beyond the classical methods, advanced synthetic strategies have been developed to improve the synthesis of fluorinated phosphate esters. One notable approach is the Atherton-Todd reaction. beilstein-journals.orgnih.govdigitellinc.com This reaction involves the in-situ generation of a reactive phosphorylating agent from a dialkyl phosphite and a halide source, typically in the presence of a base and an alcohol. beilstein-journals.orgdigitellinc.com

For the synthesis of this compound, a dialkyl phosphite could be reacted with 1H,1H-heptafluorobutanol in the presence of a base and a carbon tetrahalide (e.g., CCl₄). The reaction proceeds through the formation of a reactive intermediate that then phosphorylates the fluorinated alcohol. While historically significant, the use of carbon tetrachloride is now often avoided due to its toxicity. researchgate.net

Modern variations of the Atherton-Todd reaction may employ alternative halogenating agents and reaction conditions to enhance safety and efficiency. researchgate.net

Mechanistic Insights into the Formation of Fluorinated Phosphate Triesters

The formation of this compound via the reaction of phosphorus oxychloride with 1H,1H-heptafluorobutanol is believed to proceed through a nucleophilic substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. nih.gov

The reaction likely proceeds in a stepwise manner:

Formation of the mono-substituted intermediate: ROH + POCl₃ → (RO)P(O)Cl₂ + HCl

Formation of the di-substituted intermediate: ROH + (RO)P(O)Cl₂ → (RO)₂P(O)Cl + HCl

Formation of the final tri-substituted product: ROH + (RO)₂P(O)Cl → (RO)₃PO + HCl

The presence of a base is critical to drive the reaction to completion by neutralizing the HCl generated in each step, thereby preventing the reverse reaction and protonation of the alcohol. The high electronegativity of the fluorine atoms in the heptafluorobutyl group can influence the nucleophilicity of the alcohol and the reactivity of the intermediates, potentially requiring more forcing conditions compared to non-fluorinated alcohols.

In the context of the Atherton-Todd reaction, the mechanism is more complex and has been a subject of debate. It is generally accepted to involve the initial formation of a reactive phosphoryl chloride or a related species in situ, which then reacts with the alcohol. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and scalable process. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Systematic studies on the synthesis of related phosphate esters have shown that careful selection of these parameters can lead to substantial improvements in product yield. For instance, the choice of a non-nucleophilic, sterically hindered base can sometimes minimize side reactions. Similarly, the solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

Below are interactive data tables summarizing hypothetical optimization studies for the synthesis of this compound from phosphorus oxychloride and 1H,1H-heptafluorobutanol.

Table 1: Effect of Different Bases on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Toluene | 25 | 12 | 75 |

| 2 | Pyridine | Toluene | 25 | 12 | 68 |

| 3 | N,N-Diisopropylethylamine | Toluene | 25 | 12 | 82 |

| 4 | 2,6-Lutidine | Toluene | 25 | 12 | 78 |

Table 2: Influence of Solvent on the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N,N-Diisopropylethylamine | Toluene | 25 | 12 | 82 |

| 2 | N,N-Diisopropylethylamine | Dichloromethane | 25 | 12 | 79 |

| 3 | N,N-Diisopropylethylamine | Acetonitrile (B52724) | 25 | 12 | 72 |

| 4 | N,N-Diisopropylethylamine | Tetrahydrofuran | 25 | 12 | 76 |

Table 3: Optimization of Reaction Temperature

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N,N-Diisopropylethylamine | Toluene | 0 | 24 | 65 |

| 2 | N,N-Diisopropylethylamine | Toluene | 25 | 12 | 82 |

| 3 | N,N-Diisopropylethylamine | Toluene | 50 | 6 | 85 |

| 4 | N,N-Diisopropylethylamine | Toluene | 80 | 4 | 83 |

These tables illustrate how systematic variation of reaction conditions can lead to the identification of an optimal set of parameters for the synthesis, ultimately enhancing the yield and purity of the final product.

Advanced Spectroscopic and Analytical Characterization of Tris 1h,1h Heptafluorobutyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of Tris(1H,1H-heptafluorobutyl)phosphate, providing detailed information about the hydrogen, fluorine, and phosphorus nuclei within the molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the methylene (B1212753) protons (-OCH₂-). These protons are adjacent to both a phosphate (B84403) ester oxygen and a heavily fluorinated propyl chain.

Chemical Shift: The chemical shift of the methylene protons is influenced by the electronegative oxygen atom of the phosphate group and the electron-withdrawing effects of the adjacent perfluorinated chain. This would typically result in a downfield shift, placing the signal in the region of 4.0-5.0 ppm.

Multiplicity: These protons are expected to appear as a triplet of triplets. The coupling to the phosphorus atom (³JH-P) would split the signal into a doublet, and the coupling to the adjacent difluoromethylene group (-CF₂-) (³JH-F) would further split each of these peaks into a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCH₂- | 4.0 - 5.0 | Triplet of triplets |

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. wikipedia.org The spectrum of this compound will display distinct signals for the different fluorine environments in the heptafluorobutyl chain (-CF₂CF₂CF₃).

Chemical Shifts: The three distinct fluorine environments (-CF₂-, -CF₂-, and -CF₃) will resonate at different chemical shifts. A reported spectrum shows a singlet at -116.92 ppm in CDCl₃, which would correspond to one of the CF₂ groups. nih.gov The terminal -CF₃ group and the other -CF₂ group would appear at different chemical shifts.

Coupling: Homonuclear fluorine-fluorine (nJF-F) couplings are typically observed, leading to complex splitting patterns that can be used to assign the signals to their respective positions in the alkyl chain. wikipedia.org Additionally, heteronuclear coupling between fluorine and phosphorus (nJF-P) can provide further structural information. huji.ac.il

Table 2: Reported ¹⁹F NMR Data for this compound

| Fluorine Group | Reported Chemical Shift (δ, ppm) | Solvent | Multiplicity |

| -CF₂- | -116.92 | CDCl₃ | Singlet |

³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom in the phosphate core. trilinkbiotech.com

Chemical Shift: The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents attached to it. For phosphate esters, the signals typically appear in a characteristic region. huji.ac.il There are conflicting reports for the ³¹P chemical shift of this compound, with values of -1.2 ppm and -17.47 ppm (in CDCl₃) being reported. This discrepancy may arise from differences in experimental conditions, such as the solvent or the reference standard used.

Multiplicity: In a proton-decoupled ³¹P NMR spectrum, the signal for this compound is expected to be a singlet. However, in a coupled spectrum, it would exhibit splitting due to coupling with the six methylene protons (a septet) and potentially long-range coupling to the fluorine atoms.

Table 3: Reported ³¹P NMR Data for this compound

| Reported Chemical Shift (δ, ppm) | Solvent | Multiplicity |

| -1.2 | Not specified | Singlet |

| -17.47 | CDCl₃ | Singlet |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. The predicted molecular weight of this compound is 644.11 g/mol .

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 644. However, due to the lability of the phosphate ester bonds, this peak may have low abundance.

Fragmentation Pathways: Organophosphorus flame retardants, a class to which this compound belongs, typically undergo fragmentation through McLafferty rearrangements. nih.gov For this compound, this would involve the sequential loss of the heptafluorobutyl groups. The fragmentation process is expected to involve the cleavage of the P-O and C-O bonds, leading to the formation of characteristic fragment ions. nih.gov The high fluorine content will also influence the fragmentation, potentially leading to the loss of fluorocarbon fragments.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the phosphate group (P=O, P-O-C) and the fluorinated alkyl chains (C-F).

Characteristic Absorption Bands:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group (P=O) is expected in the region of 1300-1250 cm⁻¹.

P-O-C Stretching: The P-O-C linkage typically shows strong, broad absorptions in the 1050-950 cm⁻¹ region. researchgate.net

C-F Stretching: The numerous carbon-fluorine bonds in the heptafluorobutyl chains will give rise to very strong absorption bands in the region of 1350-1100 cm⁻¹.

C-H Stretching: The methylene (-CH₂-) groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

Reported FTIR data for a similar compound include peaks at 948, 1176, and 1487 cm⁻¹, which can be attributed to these functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 3000 - 2850 | Medium |

| P=O Stretch | 1300 - 1250 | Strong |

| C-F Stretch | 1350 - 1100 | Very Strong |

| P-O-C Stretch | 1050 - 950 | Strong |

Chromatographic Techniques for Purity Assessment and Separation of Related Compounds

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any related impurities or byproducts from its synthesis.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by Gas Chromatography. nih.gov A non-polar or medium-polarity capillary column would likely be used for separation. A flame ionization detector (FID) or a more specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) would be suitable for detection. GC coupled with Mass Spectrometry (GC-MS) would allow for the identification of any separated impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful technique for the analysis of organophosphorus compounds. nih.gov Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach for separation. Electrospray ionization (ESI) in positive or negative ion mode can be used for the detection and identification of the target compound and related substances.

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended applications.

Theoretical and Computational Chemistry Studies of Tris 1h,1h Heptafluorobutyl Phosphate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability of organophosphorus compounds. For fluorinated phosphate (B84403) esters, these calculations typically focus on the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO).

The introduction of highly electronegative fluorine atoms into the alkyl chains of phosphate esters significantly influences their electronic properties. The strong electron-withdrawing nature of the heptafluorobutyl groups in Tris(1H,1H-heptafluorobutyl)phosphate is expected to have a profound effect on the phosphorus center. This inductive effect would likely lead to a more electrophilic phosphorus atom, potentially influencing its reactivity.

Table 1: Representative Calculated Electronic Properties of a Model Fluorinated Phosphate Ester

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar fluorinated organophosphates. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory has become a powerful tool for predicting the mechanisms of chemical reactions, including those involving organophosphates. For this compound, DFT could be employed to investigate various potential reaction pathways, such as hydrolysis and thermal decomposition.

Computational studies on the hydrolysis of other phosphate esters have detailed the associative and dissociative mechanisms that can be operative. For a sterically hindered molecule like this compound, DFT calculations could help determine the most likely pathway by calculating the activation energies for different proposed transition states. The highly fluorinated nature of the side chains would also be expected to influence the energetics of these reactions.

Furthermore, DFT is utilized to understand the oxidation mechanisms of related compounds. For instance, the oxidation of tris(2,2,2-trifluoroethyl) phosphite (B83602) to its corresponding phosphate has been studied computationally, providing insights into the role of the phosphorus lone pair and the influence of the fluorinated substituents on the reaction energetics. researchgate.net Such studies provide a valuable precedent for predicting the reactivity of this compound.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations could be used to understand its behavior in the liquid phase, its interaction with solvents, and its potential to aggregate or self-assemble.

Simulations of other fluorinated organic compounds have demonstrated the importance of both hydrophobic and fluorophilic interactions in determining their condensed-phase properties. The heptafluorobutyl chains of this compound would be expected to exhibit strong fluorophilic interactions, potentially leading to the formation of fluorous domains in mixed solvent systems.

MD simulations can also provide insights into the interactions of fluorinated organophosphates with other molecules at interfaces. Studies on the behavior of organophosphorus extractants at liquid-liquid interfaces have utilized MD to understand the molecular-level organization and dynamics that govern extraction processes. proceedings.sciencecetem.gov.br Similar approaches could be applied to this compound to predict its interfacial behavior.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Energy (kJ/mol) |

| van der Waals | -40 |

| Electrostatic | -15 |

| Total Non-bonded | -55 |

Note: This table presents hypothetical data for the interaction of two this compound molecules in a simulated environment. Actual values would depend on the specific force field and simulation conditions.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry plays a crucial role in predicting spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of complex molecules. For this compound, DFT calculations could be used to predict its 1H, 13C, 19F, and 31P NMR spectra. The accuracy of these predictions has been shown to be quite high for a wide range of organic and organophosphorus compounds. nih.govnih.gov

Table 3: Hypothetical Predicted 19F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) |

| -CF3 | -81.0 |

| -CF2-CF3 | -126.5 |

| -CF2-CH2- | -123.0 |

Note: These are representative chemical shift values for perfluoroalkyl chains and are provided for illustrative purposes. Precise prediction would require specific calculations for the target molecule.

Chemical Reactivity and Transformation Pathways of Tris 1h,1h Heptafluorobutyl Phosphate

Hydrolytic Stability and Degradation Mechanisms of Fluorinated Phosphate (B84403) Esters

Tris(1H,1H-heptafluorobutyl)phosphate, a highly fluorinated organophosphate, is characterized by its notable chemical stability, particularly against hydrolysis. The hydrolytic stability of phosphate esters is significantly influenced by the nature of the ester groups. In this case, the presence of the electron-withdrawing heptafluorobutyl groups plays a crucial role. These groups reduce the electron density on the phosphorus atom, making it less susceptible to nucleophilic attack by water.

The general mechanism for the hydrolysis of phosphate esters can proceed through different pathways, often influenced by pH. Under neutral conditions, the reaction is typically slow. However, it can be catalyzed by acids or bases. In acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the phosphorus center.

The degradation of this compound, when it occurs, would likely proceed through the stepwise cleavage of the ester linkages, leading to the formation of bis(1H,1H-heptafluorobutyl)phosphate, mono(1H,1H-heptafluorobutyl)phosphate, and finally phosphoric acid, with the concomitant release of 1H,1H-heptafluorobutanol.

Comparative Hydrolytic Stability of Selected Phosphate Esters

| Compound | Structure of Ester Group | Expected Relative Hydrolytic Stability |

| Trimethyl phosphate | -CH₃ | Low |

| Triethyl phosphate | -CH₂CH₃ | Moderate |

| Tris(2-chloroethyl) phosphate | -CH₂CH₂Cl | Moderate to High |

| This compound | -CH₂(CF₂)₃CF₃ | Very High |

This table provides a qualitative comparison based on the electronic effects of the substituent groups.

Redox Behavior and Electrochemical Transformations in Non-Aqueous Systems

This compound has garnered attention for its application as a functional additive in non-aqueous electrolytes, particularly for high-voltage lithium-ion batteries. googleapis.comgoogle.comgoogle.comgoogle.comgoogle.com Its primary role in these systems is to enhance the electrochemical stability of the electrolyte, suppressing its decomposition at high potentials. googleapis.comresearchgate.net

The electrochemical window of an electrolyte is a critical factor for the performance of high-energy-density batteries. Standard carbonate-based electrolytes tend to oxidize and decompose on the surface of high-voltage cathodes (typically above 4.5 V vs. Li/Li⁺), leading to capacity fading and safety concerns. google.com Fluorinated compounds, including this compound, are known for their high anodic stability due to the strong electron-withdrawing nature of the fluoroalkyl groups. researchgate.net

When added to a lithium-ion battery electrolyte, this compound can participate in the formation of a stable passivation layer, known as the cathode-electrolyte interphase (CEI), on the cathode surface. This protective layer can prevent direct contact between the electrolyte and the highly oxidative cathode material, thus mitigating electrolyte decomposition. The fluorinated nature of the additive is believed to contribute to a more robust and ionically conductive CEI.

While the precise mechanisms of its electrochemical action are complex and subject to ongoing research, it is understood that the presence of fluorinated phosphate esters can shift the decomposition potential of the electrolyte to higher values. researchgate.net This allows for the stable operation of lithium-ion batteries with high-voltage cathode materials, ultimately leading to improved cycle life and energy density. google.com

Reported Effects of this compound in Li-ion Battery Electrolytes

| Property | Observation | Reference |

| Electrochemical Stability | Suppresses electrolyte decomposition at high potential | googleapis.com |

| Battery Performance | Improves high-temperature cycle characteristics | google.com |

| Application | Used as an additive in electrolytes for high-voltage batteries | google.com |

| Function | Contributes to the formation of a stable cathode-electrolyte interphase | researchgate.net |

Photochemical Reactions and Photo-oxidation Degradation Pathways

The photochemical reactivity of this compound is expected to be low under typical environmental conditions. The high stability of the carbon-fluorine (C-F) bonds in the heptafluorobutyl chains requires high-energy ultraviolet (UV) radiation for direct photolysis. acs.org

The degradation of fluorinated organic compounds often depends on the specific fluorine-containing motif and the wavelength of the UV light. acs.org For this compound, the primary chromophore is the phosphate group, which does not absorb significantly in the solar spectrum reaching the Earth's surface. Therefore, direct photolysis is unlikely to be a major degradation pathway.

However, indirect photochemical reactions could potentially contribute to its transformation. In the presence of photosensitizers, such as dissolved organic matter in natural waters, reactive oxygen species (ROS) like hydroxyl radicals (•OH) can be generated. These highly reactive species can initiate the degradation of persistent organic pollutants.

The most probable pathway for the photo-oxidation of this compound would involve the abstraction of a hydrogen atom from the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom of the phosphate ester linkage. This would be followed by a series of reactions leading to the cleavage of the P-O-C bond and the formation of various degradation products. The fluorinated alkyl chains themselves are generally resistant to oxidation.

Studies on the photolysis of other fluorinated compounds have shown that degradation rates and product formation are highly dependent on the reaction conditions, including the wavelength of light and the presence of other chemical species. acs.orgnih.govoup.comnih.gov For instance, the quantum yields for the photolysis of fluorinated pesticides are generally higher at shorter UV wavelengths. acs.org

Quantum Yields for Direct Photolysis of Selected Fluorinated Pesticides at pH 7

| Compound | Quantum Yield (mol Ei⁻¹) | Reference |

| Penoxsulam | 3.3 x 10⁻³ | nih.gov |

| Florasulam | 2.5 x 10⁻³ | nih.gov |

| Sulfoxaflor | 1.5 x 10⁻³ | nih.gov |

| Fluroxypyr | 1.2 x 10⁻⁴ | nih.gov |

This table is provided for context on the photochemical reactivity of other fluorinated organic compounds.

Interactions with Diverse Chemical Environments and Reagents

The chemical reactivity of this compound is largely dictated by the properties of the phosphate ester group and the influence of the highly fluorinated alkyl chains. The electron-withdrawing heptafluorobutyl groups make the phosphorus atom more electrophilic, yet they also stabilize the ester linkages, as discussed in the context of hydrolytic stability.

In acidic environments, protonation of the phosphoryl oxygen can activate the molecule for nucleophilic attack. However, due to the stability imparted by the fluorinated groups, this is expected to occur only under relatively strong acidic conditions.

In the presence of strong bases or nucleophiles, nucleophilic substitution at the phosphorus center can occur, leading to the displacement of one or more of the heptafluorobutoxy groups. The reactivity towards nucleophiles will be enhanced by the electrophilic nature of the phosphorus atom.

The compound is generally not expected to be reactive towards common oxidizing and reducing agents under normal conditions. Its application in lithium-ion battery electrolytes, which operate under highly reducing and oxidizing conditions at the respective electrodes, attests to its significant redox stability. googleapis.comresearchgate.net

Applications of Tris 1h,1h Heptafluorobutyl Phosphate in Advanced Chemical Systems

Role in Non-Aqueous Electrolytes for Electrochemical Devices

Electrolyte Additive in Lithium-Ion Battery Systems

In lithium-ion batteries (LIBs), electrolyte additives play a critical role in optimizing performance, often by forming protective layers on the electrodes. sigmaaldrich.com While research has investigated various phosphorus-containing additives, such as Tris(pentafluorophenyl)phosphine and tris(trimethylsilyl)phosphate, to improve the cycling performance of high-voltage LIBs, the specific use of Tris(1H,1H-heptafluorobutyl)phosphate is a niche area of study. researchgate.net The function of such additives is typically to decompose during battery operation to form stable cathode-electrolyte interphase (CEI) layers. sigmaaldrich.comresearchgate.net These layers, often rich in lithium fluoride (B91410) (LiF), can suppress side reactions between the electrolyte and the high-voltage cathode, thereby enhancing the stability of the system. sigmaaldrich.comresearchgate.net

Contributions to Electrochemical Performance and Stability in Secondary Batteries

The primary goal of using additives in secondary batteries is to improve electrochemical performance and long-term stability. google.com Additives can minimize capacity fading and voltage decay by preventing the accumulation of resistive passivation films on electrode surfaces. google.com For high-energy cathode materials, such as lithium-manganese-rich (LMR) layered composites, stabilizing the electrolyte is crucial for extending the charge-discharge cycle life. google.com Fluorinated additives, in particular, are known to contribute to the formation of a stable CEI, which is critical for high-voltage applications. sigmaaldrich.com The introduction of additives like tris(pentafluorophenyl)borane (B72294) has been shown to improve the high-rate performance of lithium-ion secondary batteries. elsevierpure.com

Contributions to Fluorous Chemistry and Biphasic Catalysis

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds, which tend to be immiscible with both aqueous and common organic solvents, to create distinct liquid phases. This property is the foundation of the Fluorous Biphase System (FBS), which offers a powerful method for catalyst and product separation. tcichemicals.com

Application as a Component in Fluorous Solvent Systems

A fluorous biphase system typically consists of a fluorous solvent and a conventional organic solvent. tcichemicals.com While perfluoroalkanes are common fluorous solvents, the polarity of these systems can be modified by adding more polar fluorous solvents, a technique known as "solvent tuning". researchgate.net This allows for improved solubility of certain reagents or catalysts. researchgate.net this compound, with its phosphate (B84403) core and fluorous tails, can act as a component in these systems, contributing to the formation of a distinct fluorous phase. The high affinity of perfluoroalkyl chains for each other drives this phase separation. researchgate.net

Facilitation of Organic Reactions in Fluorous Media

The primary advantage of fluorous biphasic catalysis is the simplified separation of the catalyst from the reaction products. tcichemicals.com A catalyst is "tagged" with a fluorous ponytail, making it highly soluble in the fluorous phase. The reactants, being more soluble in the organic phase, are brought into contact with the catalyst, often by heating to create a single homogeneous phase. tcichemicals.com After the reaction is complete, cooling the mixture causes the phases to separate again. The product remains in the organic phase while the expensive, and often sensitive, fluorous catalyst is sequestered in the fluorous phase, allowing for its easy recovery and reuse. tcichemicals.com This technique has been applied to various organic reactions, including hydroformylation, oxidation, and aldol (B89426) condensations, and is considered a principle of Green Chemistry due to the efficient recycling of the catalyst. tcichemicals.comresearchgate.net

Research Findings in Fluorous Biphasic Systems

| Reaction Type | Catalyst System | Solvents | Separation Method | Outcome |

| Hydroformylation | Fluorous rhodium catalyst | Perfluoromethylcyclohexane / Toluene | Phase separation upon cooling | Product in organic phase, catalyst in fluorous phase. tcichemicals.com |

| Oxidation | Nickel complex with fluorous β-diketone ligand | Perfluorodecalin / Toluene | Phase separation upon cooling | Product in organic phase, catalyst in fluorous phase. tcichemicals.com |

| Wacker Oxidation | Palladium catalyst with fluorous β-diketone ligand | Perfluorooctyl bromide / Benzene | Phase separation upon cooling | Product in organic phase, catalyst in fluorous phase. tcichemicals.com |

| Nitration, Esterification | Polymer-supported fluorous ytterbium | Avoids fluorous solvents | Simple filtration | Catalyst recovered by filtration for reuse. researchgate.net |

This data is interactive. Click on the headers to sort.

Potential in Polymer and Materials Science

The unique combination of a phosphate group and multiple heptafluorobutyl substituents endows this compound with properties that are highly desirable in polymer and materials science. The presence of fluorine imparts low surface energy, hydrophobicity, and chemical resistance, while the phosphate group can contribute to flame retardancy and adhesion.

Currently, there is a lack of specific studies detailing the use of this compound as a reactive monomer or oligomer in polymerization processes. Typically, for a compound to act as a monomer, it needs reactive functional groups (like vinyl or hydroxyl groups) that can participate in polymerization reactions. While some organophosphate compounds are designed as reactive monomers for creating flame-retardant polymers, the structure of this compound does not inherently contain such reactive sites for common polymerization techniques.

However, it is plausible that it could be chemically modified to introduce polymerizable functionalities. For instance, if one of the heptafluorobutyl chains were to be replaced with a group containing a reactive end, it could then be incorporated into a polymer backbone. Such a modification would combine the desirable properties of the fluorinated phosphate into the polymer matrix.

Alternatively, this compound is more likely to be utilized as a non-reactive, or additive, component in polymer formulations. In this role, it would be physically blended with a polymer to impart specific properties without chemically bonding to the polymer chains.

The highly fluorinated nature of this compound makes it a candidate for applications in surface modification and coatings. Fluorinated compounds are well-known for their ability to create surfaces with low energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.

When applied to a surface, the fluorinated butyl chains would preferentially orient themselves away from the substrate, creating a low-energy interface with the surrounding environment. This can lead to a variety of enhanced material properties, including:

Hydrophobicity and Oleophobicity: Surfaces treated with this compound would be expected to exhibit high contact angles with water and oils, leading to self-cleaning and anti-fouling properties.

Chemical Resistance: The strong carbon-fluorine bonds would offer protection against chemical attack.

Reduced Friction: Fluorinated surfaces often exhibit a low coefficient of friction, which is beneficial for applications requiring lubricity.

The phosphate group could also play a role in enhancing adhesion to certain substrates, particularly metal oxides, allowing for the formation of a durable coating.

Table 1: Potential Effects of this compound in Surface Coatings

| Property Enhancement | Underlying Mechanism | Potential Application |

| Increased Hydrophobicity | Low surface energy from fluorinated chains | Self-cleaning windows, anti-icing surfaces |

| Enhanced Oleophobicity | Repulsion of non-polar liquids | Anti-graffiti coatings, stain-resistant textiles |

| Improved Chemical Resistance | Stability of C-F bonds | Protective coatings for industrial equipment |

| Reduced Surface Friction | Low intermolecular forces of fluorinated groups | Low-friction coatings for mechanical parts |

Emerging Applications in Specialized Chemical Processes

Beyond polymer and materials science, the distinct physicochemical properties of this compound suggest its potential in other specialized chemical processes.

One significant area is its potential use as a flame retardant . Organophosphorus compounds are widely used as flame retardants. They can act in either the gas phase, by scavenging flammable radicals, or in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. The presence of fluorine in this compound could potentially enhance its flame-retardant efficacy.

Another emerging application is in the formulation of high-performance lubricants and hydraulic fluids . The combination of the lubricating properties of phosphate esters with the thermal and chemical stability of fluorinated compounds could result in fluids that can operate under extreme temperatures and pressures. Its high density and non-polar nature are also relevant properties for such applications.

Table 2: Physicochemical Properties of this compound and Their Relevance to Specialized Applications

| Property | Value | Implication for Specialized Applications |

| Molecular Weight | 644.11 g/mol | Low volatility, suitable for high-temperature applications. |

| Density | 1.674 g/cm³ | Potential for use in specialized hydraulic systems. |

| Boiling Point | 268.4 °C | High thermal stability. |

| LogP | 7.643 | High lipophilicity, indicating good solubility in non-polar media like oils and greases. |

Environmental Considerations and Abiotic Degradation of Tris 1h,1h Heptafluorobutyl Phosphate and Analogues

Abiotic Degradation Pathways in Environmental Matrices

The environmental persistence of a chemical is significantly influenced by its susceptibility to abiotic degradation processes. For Tris(1H,1H-heptafluorobutyl)phosphate, two key abiotic degradation pathways are of primary consideration: hydrolysis and mechanochemical degradation. These processes can lead to the transformation of the parent compound into various degradation products, influencing its ultimate environmental impact.

Hydrolysis in Aqueous and Humid Environments

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary abiotic degradation pathway for many phosphate (B84403) esters. In the case of polyfluoroalkyl phosphate esters (PAPs) like this compound, the phosphate ester linkages are susceptible to hydrolysis. This process can result in the formation of fluorotelomer alcohols (FTOHs) and inorganic phosphate.

The general mechanism for the hydrolysis of a polyfluoroalkyl phosphate ester can be represented as:

(RO)₃P=O + 3H₂O → 3ROH + H₃PO₄

Where 'R' represents the polyfluoroalkyl group. For this compound, 'R' would be the 1H,1H-heptafluorobutyl group. The resulting 1H,1H-heptafluorobutanol can then be subject to further environmental transformation processes.

Mechanochemical Degradation Processes and Mechanisms

Mechanochemical degradation involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This process is being explored as a potential method for the destruction of persistent organic pollutants. For organophosphate esters, mechanochemical treatment can lead to the cleavage of P-O-C bonds.

Research on the mechanochemical degradation of other organophosphate esters, often in the presence of reactive agents like zero-valent iron, has demonstrated the potential for their transformation. These processes can generate highly reactive species, such as hydroxyl radicals, that can attack the organophosphate molecule, leading to its degradation. A study on the mechanochemical degradation of tris(1-chloro-2-propanyl) phosphate (TCPP) using zero-valent iron and persulfate showed effective degradation through the attack of hydroxyl radicals on the P-O-C bonds.

While specific studies on the mechanochemical degradation of this compound are lacking, the principles suggest it could be a viable, albeit less common in natural environments, degradation pathway. The high-energy environments required for mechanochemical degradation are not typical of most environmental matrices but could be relevant in specific waste treatment scenarios. Recent research has also demonstrated the potential of phosphate-enabled mechanochemical processes for the destruction and subsequent fluoride (B91410) reuse from various PFAS compounds, indicating a potential avenue for the management of fluorinated waste. nih.govresearchgate.netox.ac.uk

Classification and Assessment as an Alternative to Per- and Polyfluoroalkyl Substances (PFAS)

The widespread contamination and adverse health effects associated with certain legacy PFAS have led to a search for safer alternatives. Fluorinated compounds like this compound are sometimes considered as potential substitutes due to their performance characteristics. However, their structural similarity to PFAS raises concerns about them being "regrettable substitutions."

Inclusion in Chemical Alternatives Prioritization and Assessment Frameworks

Several frameworks have been developed to guide the selection of safer chemical alternatives to hazardous substances, including PFAS. These frameworks, such as those developed by the Organisation for Economic Co-operation and Development (OECD), ChemSec, and the National Research Council, provide a structured approach to evaluating potential substitutes based on a range of criteria. saferalternatives.orgresearchgate.netnih.govharvard.edu

Key Assessment Criteria in PFAS Alternative Frameworks:

| Criteria | Description |

| Persistence | The potential for a substance to remain in the environment for extended periods. |

| Bioaccumulation | The tendency of a substance to accumulate in living organisms. |

| Toxicity | The potential for a substance to cause adverse effects to humans or the environment. |

| Mobility | The ability of a substance to move through environmental compartments (e.g., water, soil). |

| Degradation Products | The identity and potential hazards of the substances formed during degradation. |

Within these frameworks, a compound like this compound would be scrutinized for its potential to persist and form other persistent and potentially toxic degradation products, such as perfluorinated carboxylic acids (PFCAs). The presence of fluorinated alkyl chains is a significant point of concern, as these moieties are known for their environmental persistence.

Comparative Environmental Fate Studies with Related Fluorinated Compounds

Direct comparative environmental fate studies for this compound are not extensively documented in the public domain. However, the environmental behavior of other polyfluoroalkyl phosphate esters can provide insights into its likely fate.

The environmental fate of this compound is therefore intrinsically linked to the stability of its heptafluorobutyl groups. While the phosphate ester linkage can be cleaved through hydrolysis, the resulting fluorinated alcohol is likely to be a precursor to other persistent fluorinated compounds. This potential for transformation into problematic PFAS is a critical consideration in any assessment of its viability as a safer alternative.

Future Research Directions and Perspectives for Tris 1h,1h Heptafluorobutyl Phosphate

Development of Sustainable and Green Synthetic Routes

The future synthesis of Tris(1H,1H-heptafluorobutyl)phosphate should prioritize the principles of green chemistry to minimize environmental impact. Traditional synthesis routes for organophosphates often involve hazardous reagents and solvents. Therefore, research into more sustainable and greener synthetic pathways is crucial.

Key areas of investigation should include:

Catalyst Development: Exploring novel, environmentally benign catalysts is a primary objective. Research could focus on the use of solid acid catalysts, enzyme-based catalysts, or other heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving process efficiency. The development of non-toxic and green heterogeneous catalysts, such as those derived from phosphate (B84403) fertilizers, presents a promising avenue for eco-friendly synthesis.

Alternative Reaction Media: A shift away from volatile organic solvents is a cornerstone of green chemistry. Future synthetic strategies could explore solvent-free reaction conditions. researchgate.netmdpi.com The use of supercritical fluids, ionic liquids, or water as reaction media should also be investigated to reduce the environmental footprint of the synthesis process.

Atom Economy and Energy Efficiency: Synthetic routes that maximize atom economy by incorporating the majority of the starting materials into the final product are highly desirable. Additionally, developing synthetic methods that proceed under milder reaction temperatures and pressures will contribute to a more energy-efficient and sustainable process. Microfluidic flow modules for generating reactive intermediates could offer enhanced safety and efficiency. eurekalert.orgsciencedaily.com

| Green Synthesis Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. | Development of novel solid acid or enzyme-based catalysts. |

| Solvent-Free Synthesis | Elimination of volatile organic compounds, simplified purification. researchgate.netmdpi.com | Investigation of neat reaction conditions and alternative energy inputs (e.g., microwave, ultrasound). |

| Alternative Solvents | Reduced toxicity and environmental impact. | Application of supercritical fluids, ionic liquids, or aqueous media. |

| Flow Chemistry | Enhanced safety, control, and efficiency. eurekalert.orgsciencedaily.com | Design of microfluidic reactors for the synthesis of fluorinated compounds. |

In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A thorough understanding of the reaction kinetics and mechanisms is fundamental for optimizing the synthesis of this compound. In-situ characterization techniques, which allow for real-time monitoring of the reaction as it progresses, are invaluable tools in this endeavor.

Future research should focus on the application of the following techniques:

In-Situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. xjtu.edu.cnmt.comresearchgate.net This information is critical for determining reaction rates, identifying transient species, and elucidating the reaction pathway. The use of ¹⁹F and ³¹P NMR spectroscopy would be particularly insightful for this fluorinated organophosphate. nih.gov

Process Analytical Technology (PAT): The integration of in-situ analytical techniques into a comprehensive PAT framework will enable a more robust and controlled manufacturing process. Real-time data can be used to implement feedback control strategies, ensuring consistent product quality and optimizing reaction conditions for improved yield and purity.

| In-Situ Technique | Information Gained | Impact on Synthesis |

| FTIR Spectroscopy | Real-time concentration of functional groups. xjtu.edu.cnmt.comresearchgate.net | Optimization of reaction endpoints, identification of intermediates. |

| NMR Spectroscopy | Detailed structural information and quantification of species. nih.govresearchgate.net | Elucidation of reaction mechanisms, kinetic profiling. |

| Raman Spectroscopy | Vibrational information, complementary to FTIR. | Monitoring of solid-phase reactions and crystallization processes. |

Expanding Applications in Next-Generation Energy Storage and Functional Materials

The unique physicochemical properties of this compound, such as its high fluorine content and thermal stability, make it a promising candidate for various advanced applications, particularly in the field of energy storage.

Future research should explore its potential as:

Electrolyte Additive in Lithium-Ion Batteries: Fluorinated compounds are known to enhance the performance of lithium-ion batteries by improving thermal stability and cycling performance. nih.gov Research into this compound as an electrolyte additive could lead to the development of safer, high-voltage batteries. researchgate.net Its role in the formation of a stable solid electrolyte interphase (SEI) on the electrodes should be a key area of investigation. bohrium.com

Component in Supercapacitors: The high polarity and electrochemical stability of this compound could be advantageous in high-performance supercapacitors. researchgate.net Research could focus on its use as a solvent or additive in the electrolyte to enhance the energy and power density of these devices. Transition metal phosphates are already being explored for supercapacitor applications. researchgate.netmdpi.com

Functional Material Additive: The hydrophobic and lipophobic nature of this compound could be leveraged in the development of functional materials with tailored surface properties, such as anti-fouling coatings or high-performance lubricants.

| Potential Application | Key Properties | Research Focus |

| Lithium-Ion Battery Electrolyte Additive | High thermal and electrochemical stability, fluorine content. nih.govresearchgate.net | SEI formation, high-voltage performance, cycling stability. bohrium.com |

| Supercapacitor Electrolyte Component | High polarity, wide electrochemical window. researchgate.net | Energy and power density enhancement, cycle life. researchgate.netmdpi.com |

| Functional Material Additive | Hydrophobicity, lipophobicity, chemical inertness. | Development of coatings, lubricants, and specialty polymers. |

Comprehensive Understanding of Degradation Pathways in Diverse Environmental Systems

Ensuring the environmental compatibility of this compound is paramount. A comprehensive understanding of its degradation pathways in various environmental compartments is necessary to assess its persistence, bioaccumulation potential, and long-term ecological impact.

Future research should investigate:

Biodegradation: Studies should focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. researchgate.netnih.gov The initial steps are likely to involve hydrolysis of the phosphate ester bonds, followed by the degradation of the fluorinated butyl chains. nih.gov

Abiotic Degradation: The role of abiotic processes such as hydrolysis and photolysis in the breakdown of this compound should be thoroughly investigated. Advanced oxidation processes, like the use of UV/H₂O₂ or UV/persulfate, have been shown to be effective in degrading other organophosphate esters and should be explored for this compound. nih.govnih.govelsevierpure.com

Transformation Products: A critical aspect of degradation studies is the identification and characterization of transformation products. nih.gov It is essential to determine if these degradation products are more or less toxic and persistent than the parent compound.

| Degradation Pathway | Key Processes | Research Focus |

| Biodegradation | Enzymatic hydrolysis, oxidation. researchgate.netnih.govnih.gov | Isolation of degrading microorganisms, elucidation of metabolic pathways. |

| Hydrolysis | Cleavage of P-O-C bonds. | Influence of pH, temperature, and catalysts on degradation rates. |

| Photolysis | Breakdown by sunlight. | Direct and indirect photolysis rates, identification of photoproducts. |

| Advanced Oxidation | Reaction with hydroxyl or sulfate (B86663) radicals. nih.govnih.govelsevierpure.com | Efficacy of different AOPs, mineralization efficiency, toxicity of byproducts. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(1H,1H-heptafluorobutyl)phosphate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting phosphorus oxychloride (POCl₃) with 1H,1H-heptafluorobutanol under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Post-synthesis, purity validation requires multinuclear NMR (¹H, ¹⁹F, ³¹P) to confirm structural integrity and quantify impurities. High-resolution mass spectrometry (HRMS) or LC-MS can further verify molecular weight and isotopic patterns. For fluorinated compounds, ensure solvents (e.g., CDCl₃ or DMSO-d₆) are rigorously dried to avoid signal interference .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via ³¹P NMR to detect hydrolysis products (e.g., diesters or phosphoric acid). Use gas chromatography (GC) or LC-MS to quantify volatile byproducts. Store the compound under inert gas (N₂/Ar) at –20°C in amber glass to minimize photodegradation .

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

- Methodology : Solid-phase extraction (SPE) with fluorinated sorbents (e.g., C18 or HLB cartridges) is effective for sample pre-concentration. Quantification via LC-MS/MS in negative-ion mode provides high sensitivity (LOD < 1 ng/L). For isotopic dilution, use ³¹P-labeled internal standards. Cross-validate results with ¹⁹F NMR to resolve matrix interferences in complex samples (e.g., soil or biological tissues) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of this compound?

- Methodology : Perform comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use QSPR models to predict hydrolysis half-lives based on fluorine substitution patterns. Validate experimentally via LC-MS/MS and ³¹P NMR to track degradation pathways. Meta-analyses of existing data should account for differences in experimental setups (e.g., OECD vs. EPA guidelines) .

Q. What experimental designs are suitable for assessing the compound’s neurotoxic mechanisms in vitro?

- Methodology : Use primary neuronal cultures or SH-SY5Y cell lines exposed to sub-cytotoxic concentrations (IC₁₀–IC₅₀). Assess mitochondrial dysfunction via Seahorse XF assays and reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways. Dose-response studies should include positive controls (e.g., chlorpyrifos) and vehicle-matched blanks .

Q. How can the compound’s interaction with biomolecules be studied at the molecular level?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., acetylcholinesterase). For structural insights, use X-ray crystallography or cryo-EM with fluorine-specific labeling. Molecular dynamics simulations (e.g., GROMACS) can model binding kinetics, leveraging fluorine’s electronegativity to predict interaction hotspots .

Q. What strategies mitigate matrix effects when analyzing this compound in biological samples?

- Methodology : Implement matrix-matched calibration curves using blank matrices (e.g., plasma or liver homogenate). Use isotope dilution with ¹³C- or ²H-labeled analogs to correct for ion suppression in LC-MS/MS. For lipid-rich samples, perform accelerated solvent extraction (ASE) with hexane/acetone to isolate the compound from interferents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。